Predicted Physicochemical Profile: 3,4-dihydro-2-(2-hydroxyethyl)-1(2H)-isoquinolinone vs. Unsubstituted Core Scaffold
In silico QSPR calculations differentiate the N-hydroxyethyl derivative from the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one core. The hydroxyethyl substituent contributes two hydrogen-bond donors/acceptors and increases topological polar surface area (TPSA) relative to the unsubstituted scaffold, resulting in a predicted aqueous solubility of 3.1 mg/mL at pH 7.4 and a logP of 3.22 [1]. By contrast, the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one has a calculated logP of approximately 1.5 and lower TPSA, indicating divergent pharmacokinetic behavior if used directly in biological assays.
| Evidence Dimension | Predicted logP and aqueous solubility |
|---|---|
| Target Compound Data | logP = 3.22; Solubility at pH 7.4 = 3.1 mg/mL (QSPR) |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroisoquinolin-1(2H)-one: logP ≈ 1.5 (calculated) |
| Quantified Difference | ΔlogP ≈ +1.7; solubility reduced relative to more polar analogs |
| Conditions | QSPR models using Chemicalize® by ChemAxon® |
Why This Matters
The higher logP indicates superior membrane permeability potential for CNS-targeted probe design, while the measurable aqueous solubility supports assay development without co-solvent interference.
- [1] NCBI/PubChem. Predicted Properties for 3,4-dihydro-2-(2-hydroxyethyl)-1(2H)-isoquinolinone. Chemicalize® QSPR calculations. Accessed via PMC table. View Source
